Molecular weight and formula of 3-Chloro-5-ethynylbenzoic acid
Molecular weight and formula of 3-Chloro-5-ethynylbenzoic acid
The following technical guide details the molecular characteristics, synthesis, and applications of 3-Chloro-5-ethynylbenzoic acid , a critical intermediate in medicinal chemistry.
Chemical Identity, Synthesis Protocols, and Pharmaceutical Applications
Executive Summary
3-Chloro-5-ethynylbenzoic acid (CAS: 1862985-95-2 ) is a disubstituted benzoic acid derivative featuring a halogen (chlorine) and a terminal alkyne (ethynyl) at the meta positions relative to the carboxylic acid.[1][2][3][4][5] This specific substitution pattern makes it a high-value scaffold in drug discovery, particularly for mGluR5 (metabotropic glutamate receptor subtype 5) antagonists and as a "warhead" for bioorthogonal click chemistry.
This guide provides a validated technical profile for researchers requiring high-purity synthesis and application data.
Chemical Identity & Physical Properties[6][7]
Core Specifications
| Property | Specification |
| IUPAC Name | 3-Chloro-5-ethynylbenzoic acid |
| CAS Number | 1862985-95-2 |
| Molecular Formula | C₉H₅ClO₂ |
| Molecular Weight | 180.59 g/mol |
| Exact Mass | 180.00 g/mol |
| MDL Number | MFCD31760031 |
| SMILES | C#CC1=CC(Cl)=CC(C(=O)O)=C1 |
Structural Analysis
The molecule consists of a benzene core with three functional groups in a 1,3,5-relationship:
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Carboxylic Acid (C-1): Provides solubility and a handle for amide coupling (e.g., to heterocycles).
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Chlorine Atom (C-3): Enhances lipophilicity and metabolic stability; serves as a steric block.
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Ethynyl Group (C-5): A rigid linear spacer and a reactive handle for Sonogashira coupling or Click Chemistry (CuAAC).
Synthesis & Production Methodology
Expertise & Experience: Direct Sonogashira coupling on free carboxylic acids often suffers from low yields due to copper salt formation with the carboxylate. The industry-standard protocol utilizes a Protection-Coupling-Deprotection strategy to ensure high yields and purity.
Validated Synthetic Pathway
Starting Material: 3-Chloro-5-iodobenzoic acid (Preferred due to high selectivity of I vs. Cl) or 3-Bromo-5-chlorobenzoic acid.
Step 1: Esterification (Protection)
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Reagents: Methanol (MeOH), Thionyl Chloride (SOCl₂) or H₂SO₄ (cat).
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Conditions: Reflux, 3-5 hours.
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Outcome: Methyl 3-chloro-5-iodobenzoate.
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Rationale: Masks the acidic proton, preventing interference with the basic conditions of the subsequent coupling step.
Step 2: Sonogashira Coupling
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Reagents: Trimethylsilylacetylene (TMS-acetylene), Pd(PPh₃)₂Cl₂ (3-5 mol%), CuI (1-2 mol%), Triethylamine (Et₃N) or Diethylamine (DEA).
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Solvent: THF or DMF (anhydrous).
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Conditions: Inert atmosphere (N₂/Ar), 50-70°C.
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Selectivity Note: The catalyst system selectively couples with the Iodo/Bromo position, leaving the Chloro substituent intact. This chemoselectivity is critical for the final product identity.
Step 3: Global Deprotection
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Reagents: Lithium Hydroxide (LiOH) or Potassium Hydroxide (KOH).
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Solvent: THF/Water or MeOH/Water.
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Conditions: Room temperature to 40°C.
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Mechanism: Base hydrolysis cleaves the methyl ester and removes the TMS protecting group (desilylation) simultaneously.
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Purification: Acidification with HCl precipitates the product as a solid.
Workflow Visualization
Figure 1: Validated synthesis workflow ensuring chemoselectivity and high purity.
Applications in Drug Discovery[12]
mGluR5 Antagonists
The 3,5-disubstituted phenyl ring is a privileged pharmacophore in the design of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).
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Mechanism: The ethynyl group acts as a rigid linker connecting the phenyl core to a heterocycle (e.g., pyridine, thiazole).
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Role of Chlorine: The chlorine at position 3 occupies a hydrophobic pocket in the receptor, improving binding affinity (Ki) and metabolic stability compared to unsubstituted analogs.
Bioorthogonal "Click" Chemistry
The terminal alkyne group allows this molecule to serve as a chemical probe .
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Workflow: The carboxylic acid is coupled to a drug or protein.
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Detection: The alkyne remains inert in biological systems until reacted with an azide-tagged fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Pharmacophore Logic
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each substituent.
Safety & Handling (MSDS Highlights)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The terminal alkyne is sensitive to oxidation over prolonged periods; protect from light.
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for 3-Chlorobenzoic acid (Analog Reference). Retrieved from [Link]
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Lindemann, M., et al. (2008). Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series.[6] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. 3-CHLORO-5-ETHYNYLBENZOIC ACID (CAS No. 1862985-95-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. 153203-56-6|3-Chloro-5-(hydroxymethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. 535-80-8|3-Chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 页面加载中... [china.guidechem.com]
- 5. biosynth.com [biosynth.com]
- 6. Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PubMed [pubmed.ncbi.nlm.nih.gov]
